molecular formula C19H18ClN3OS2 B2877957 N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1223944-64-6

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B2877957
CAS No.: 1223944-64-6
M. Wt: 403.94
InChI Key: RRHDFQVKWCDKPS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a thiophen-2-yl moiety at position 3 and a sulfanyl-linked acetamide group at position 2. The N-(4-chlorophenyl) group on the acetamide introduces an electron-withdrawing chlorine atom, which may enhance biological activity by influencing electronic properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2/c20-13-5-7-14(8-6-13)21-16(24)12-26-18-17(15-4-3-11-25-15)22-19(23-18)9-1-2-10-19/h3-8,11H,1-2,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHDFQVKWCDKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Thioether Formation: The thiophen-2-yl group is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the acetamide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound shares a 1,4-diazaspiro[4.4]nona-1,3-diene scaffold with other derivatives, but substituents on the spiro ring and acetamide group vary significantly. Key analogues include:

Compound Name Diazaspiro Ring R1 (Position 3) R2 (Acetamide) Key Features
N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (Target) 4.4 Thiophen-2-yl 4-chlorophenyl Thiophene (electron-rich heterocycle), 4-Cl (electron-withdrawing)
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 4.4 4-methylphenyl 3,4-dichlorophenyl Two Cl atoms (stronger electron withdrawal), methylphenyl (electron-donating)
N-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 4.5 4-fluorophenyl 4-chlorophenyl Fluorine (moderate electron-withdrawing), larger spiro ring (4.5 vs. 4.4)

Key Observations:

  • Substituent Effects: The thiophen-2-yl group in the target compound introduces sulfur-based π-electron density, which could enhance interactions with aromatic residues in enzymes . The 4-methylphenyl group in is electron-donating, which may reduce electrophilicity compared to halogenated analogues.

Biological Activity

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a thiophenyl moiety linked through a sulfanyl bridge to a diazaspiro structure. This unique arrangement may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group is believed to enhance this activity.
  • Anticancer Potential : Compounds with similar structural motifs have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain infections .

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The ability to bind to active sites of enzymes such as AChE suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A series of experiments demonstrated that related compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds with similar structures induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM .

Study 3: Enzyme Inhibition

The inhibition assays for AChE showed that certain derivatives achieved over 70% inhibition at concentrations below 0.5 mM, indicating strong potential for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntibacterialStaphylococcus aureus20
AnticancerHeLa cells10
AChE InhibitionHuman AChE0.5
Urease InhibitionHelicobacter pylori25

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